

Reactive Orange 16: An In-Depth Technical Guide for Cell Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Orange 16**

Cat. No.: **B082518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 16 (RO16) is a monoazo dye featuring a vinyl sulfone reactive group, traditionally utilized in the textile industry for its ability to form robust covalent bonds with cellulosic fibers.^[1] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.^[2] While its primary application has been in dyeing, the reactive nature of RO16 presents a compelling case for its use as a biological stain, particularly as a fixable viability dye for cell analysis.

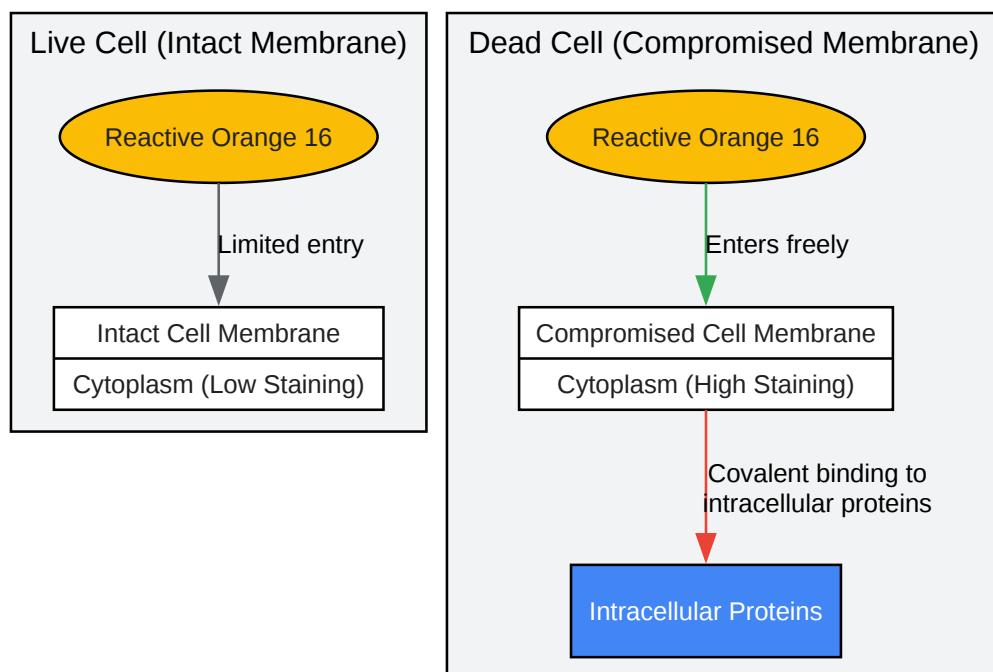
This technical guide provides a comprehensive overview of **Reactive Orange 16**, detailing its mechanism of action as a cell stain, experimental protocols for its application, and a comparative analysis with other viability dyes.

Physicochemical Properties and Data

A summary of the key physicochemical properties of **Reactive Orange 16** is presented below. Understanding these properties is crucial for its effective application in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₇ N ₃ Na ₂ O ₁₁ S ₃	[1]
Molecular Weight	617.54 g/mol	[1] [3]
Appearance	Orange to dark red powder	[1]
Maximum Absorbance (λ _{max})	~493 nm	[1]
Solubility in Water	120 g/L at 20°C > 150 g/L at 80°C	[1]
Solubility in Methanol	Soluble	[2]
Solubility in DMSO	Readily Soluble	[2]
CAS Number	12225-83-1	[1]
Synonyms	Remazol Brilliant Orange 3R, C.I. Reactive Orange 16, Reactive Orange 3R, Reactive Orange KN-5R, OR 16 dye	[1]

Principle of Action as a Biological Stain


Reactive Orange 16 functions as a fixable viability stain based on the integrity of the cell membrane. The core of its mechanism lies in the reactivity of its vinyl sulfone group with amine-containing proteins.[\[4\]](#)[\[5\]](#)

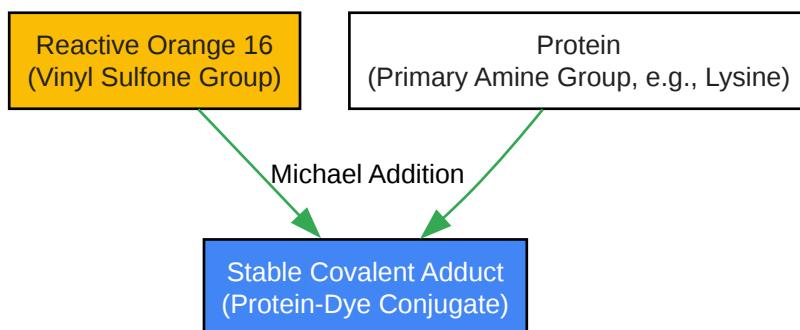
Live Cells: In viable cells with intact plasma membranes, the dye has limited access to the intracellular environment. It can only react with the amine groups of proteins on the cell surface. Due to the relatively low abundance of these surface proteins, live cells exhibit minimal staining.[\[5\]](#)

Dead Cells: In cells with compromised membranes, such as necrotic or late apoptotic cells, **Reactive Orange 16** can readily enter the cytoplasm. The intracellular environment is rich in proteins, providing abundant amine groups for the dye to covalently bind to. This results in a significantly higher fluorescence intensity in dead cells compared to live cells.[\[6\]](#)

Fixability: The covalent bond formed between the vinyl sulfone group and intracellular amines is stable. This allows for subsequent fixation (e.g., with formaldehyde) and permeabilization (e.g., with detergents like Triton X-100) of the cells for further analysis, such as immunophenotyping, without significant loss of the viability staining pattern.^{[5][7]} This is a key advantage over non-fixable viability dyes like Propidium Iodide (PI), which can be washed out during permeabilization steps.^[7]

Principle of Live/Dead Cell Discrimination with Reactive Orange 16

[Click to download full resolution via product page](#)


Principle of RO16 as a viability stain.

Covalent Reaction Mechanism

The vinyl sulfone group of **Reactive Orange 16** is an electrophile that reacts with nucleophilic primary amine groups of proteins, primarily the ϵ -amino group of lysine residues and the

imidazole group of histidine residues, via a Michael-type addition reaction.[3][8] This reaction proceeds readily under physiological pH conditions.

Covalent Reaction of Reactive Orange 16 with Protein Amines

[Click to download full resolution via product page](#)

Reaction of RO16 with protein amines.

Experimental Protocols

While specific, validated protocols for using **Reactive Orange 16** as a biological stain are not widely published, the following generalized protocol for amine-reactive viability dyes can be adapted and optimized for specific cell types and applications.[1]

Preparation of Stock Solution

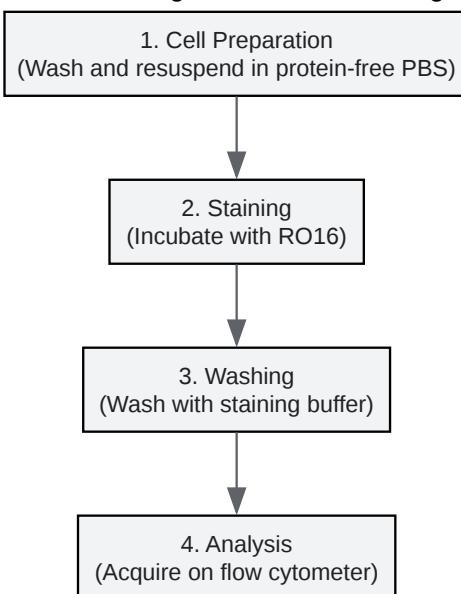
- Reconstitution: Prepare a stock solution of **Reactive Orange 16** by dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.[1]
- Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3]

General Protocol for Live/Dead Cell Staining for Flow Cytometry

This protocol is a starting point and should be optimized for each specific cell type and experimental condition.

Materials:

- Cell suspension (1×10^6 cells/mL)
- **Reactive Orange 16** stock solution (in DMSO)
- Phosphate-buffered saline (PBS), protein-free
- Flow cytometry staining buffer (e.g., PBS with 1% Bovine Serum Albumin)
- Flow cytometer


Procedure:

- Cell Preparation:
 - Harvest and count the cells.
 - Wash the cells once with protein-free PBS.
 - Resuspend the cells in protein-free PBS at a concentration of 1×10^6 cells/mL.[1]
- Staining:
 - Add the reconstituted **Reactive Orange 16** stock solution to the cell suspension. The optimal concentration needs to be determined empirically through titration but a final concentration in the range of 0.1-1 μ M is a good starting point.
 - Mix well.
 - Incubate for 20-30 minutes at room temperature or on ice, protected from light.[1][5]
- Washing and Analysis:
 - Wash the cells once with flow cytometry staining buffer.[1]

- Resuspend the cells in an appropriate buffer for flow cytometry.
- Analyze the cells on a flow cytometer. Dead cells will exhibit significantly higher fluorescence intensity.[1]

Workflow for Flow Cytometry Staining:

Workflow for Live/Dead Cell Staining with Reactive Orange 16 for Flow Cytometry

[Click to download full resolution via product page](#)

Flow cytometry staining workflow.

Protocol for Staining for Fluorescence Microscopy

This protocol is an adaptation for imaging applications.

Materials:

- Cells cultured on coverslips or in imaging dishes

- **Reactive Orange 16** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Mounting medium
- Fluorescence microscope

Procedure:

- Staining:
 - Wash cells twice with PBS.
 - Incubate cells with **Reactive Orange 16** diluted in PBS at the optimized concentration for 20-30 minutes at room temperature, protected from light.
- Washing:
 - Wash cells three times with PBS.
- Fixation (Optional):
 - Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[\[9\]](#)
 - Wash cells three times with PBS.
- Permeabilization (Optional, for intracellular antibody staining):
 - Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.[\[9\]](#)
 - Wash cells three times with PBS.

- Counterstaining and Mounting:
 - Incubate with a nuclear counterstain if desired.
 - Wash cells with PBS.
 - Mount coverslips with an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filter sets.

Fluorescence Properties

The fluorescence properties of a dye are critical for its use in fluorescence-based applications.

Parameter	Value/Range	Reference(s)
Maximum Absorbance (λ_{max})	~493 nm	[1]
Excitation Wavelength (λ_{ex})	Estimated to be in the blue-green range (~488-514 nm) based on λ_{max} .	
Emission Wavelength (λ_{em})	Estimated to be in the orange-red range. Specific data not available.	

Note: The exact excitation and emission maxima for **Reactive Orange 16** in a cellular environment have not been definitively reported in the literature. It is recommended to perform spectral analysis to determine the optimal settings for your specific instrumentation. Based on its absorbance maximum, excitation with a blue (488 nm) or green (514 nm) laser line is a reasonable starting point.

Cytotoxicity and Photostability

Cytotoxicity

A study investigating the cytotoxicity of several reactive textile dyes, including **Reactive Orange 16**, was conducted on human keratinocyte (HaCaT) and human hepatic (HepaRG) cell lines.[2][10]

Cell Line	Concentration (µg/mL)	Effect	Reference(s)
HaCaT	1000	Significant cytotoxicity observed	[10]
HepaRG	1000	Cytotoxic effects observed	[10]

These findings indicate that **Reactive Orange 16** can exhibit cytotoxicity at high concentrations.[10] Therefore, it is essential to use the lowest effective concentration for cell staining to minimize potential off-target effects.

Photostability

Quantitative data on the photostability (e.g., photobleaching quantum yield) of **Reactive Orange 16** is not readily available. Azo dyes, in general, are known to be susceptible to photobleaching upon prolonged exposure to excitation light.[11] To mitigate photobleaching during microscopy, it is recommended to:

- Minimize the exposure time and intensity of the excitation light.
- Use an anti-fade mounting medium.
- Acquire images promptly after staining.

Comparison with Other Fixable Viability Dyes

A variety of fixable viability dyes are commercially available, each with its own spectral properties and characteristics. The table below provides a general comparison.

Feature	Reactive Orange 16 (Inferred)	Commercial Amine- Reactive Dyes (e.g., LIVE/DEAD™ series)[12]
Reactive Group	Vinyl Sulfone	Varies (e.g., succinimidyl esters)
Mechanism	Covalent binding to amines	Covalent binding to amines
Fixable	Yes	Yes
Excitation/Emission	Estimated Ex: ~488-514 nm / Em: Orange-Red	Wide range of options from UV to near-IR
Cost-Effectiveness	Potentially high (as a bulk chemical)	Generally higher cost per assay
Validation	Limited for cell biology applications	Extensively validated for flow cytometry and microscopy

Conclusion

Reactive Orange 16, with its vinyl sulfone chemistry, demonstrates significant potential as a cost-effective, fixable viability stain for cell analysis. Its ability to covalently bind to intracellular amines in membrane-compromised cells allows for clear discrimination between live and dead cell populations, a crucial step in many cell-based assays. While specific fluorescence and photostability data in a biological context are limited, the generalized protocols and principles outlined in this guide provide a solid foundation for researchers to explore its application. Further optimization and characterization will be necessary to fully validate its performance for specific experimental needs.

Safety Precautions: **Reactive Orange 16** is considered a hazardous substance that may cause skin and eye irritation, as well as allergic reactions.[1] Always handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 3. researchgate.net [researchgate.net]
- 4. AAT Bioquest: The Spectra of LIVE/DEAD® Fixable Dead Cell Stains [aatbioquest.blogspot.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Reactive Orange 16: An In-Depth Technical Guide for Cell Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082518#reactive-orange-16-as-a-biological-stain-for-cell-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com